molecular formula C15H14O3 B1300056 Methyl 4-[3-(hydroxymethyl)phenyl]benzoate CAS No. 223126-96-3

Methyl 4-[3-(hydroxymethyl)phenyl]benzoate

Cat. No.: B1300056
CAS No.: 223126-96-3
M. Wt: 242.27 g/mol
InChI Key: AOLDHHIJNRNIEB-UHFFFAOYSA-N
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Description

Methyl 4-[3-(hydroxymethyl)phenyl]benzoate (MHB) is an aromatic ester that is commonly used in the synthesis of organic compounds. It has a wide range of applications in the fields of chemistry and biochemistry, including pharmaceuticals, cosmetics, and food additives. MHB is also used in the synthesis of polymers and in the manufacture of polyvinyl chloride (PVC). In addition, MHB is used as a flavoring agent in food products and as a preservative in cosmetics.

Scientific Research Applications

Mesophase Behavior and Liquid Crystals

Studies have explored the mesophase behavior of laterally methyl-substituted phenyl azo benzoates, including compounds structurally related to "Methyl 4-[3-(hydroxymethyl)phenyl]benzoate." These investigations reveal the impact of terminal substituents and lateral methyl groups on mesophase properties, highlighting the substance's relevance in the development of liquid crystal materials. The mesomorphic properties of these compounds are affected by the exchange of terminal substituents, offering insights into the design of liquid crystals with tailored thermal and optical properties (Naoum et al., 2011); (Naoum et al., 2015).

Chemosensors

Research has also demonstrated the compound's potential in the development of chemosensors. Novel anion sensors with structures analogous to "this compound" have been reported, showcasing their spectroscopic and colorimetric properties for F− sensing. These findings suggest applications in environmental monitoring and analytical chemistry, where specific anion detection is crucial (Ma et al., 2013).

Fluorescence and Photoluminescence

The fluorescence properties of compounds related to "this compound" have been investigated, revealing their potential as fluorescence probes. These studies offer insights into the interaction of such compounds with biological membranes and their applications in bioimaging and diagnostics (Singh & Darshi, 2002).

Catalytic Applications

Moreover, related compounds have been explored for their catalytic activity, particularly in benzylation reactions. This research indicates potential applications in synthetic chemistry, where such catalysts can facilitate efficient and selective transformations (Kischel et al., 2007).

Safety and Hazards

“Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLDHHIJNRNIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362616
Record name Methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223126-96-3
Record name Methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (132 mg) was added to a solution of methyl 3′-formylbiphenyl-4-carboxylate (720 mg), which is the product of Reference example 14(a), in ethanol (50 ml) at ambient temperature. The mixture was stirred under an atmosphere of nitrogen for 50 minutes. The reaction mixture was quenched with 50% acetic acid and concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water and the layers were separated. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to afford the desired compound (522 mg) as colorless crystals.
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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